molecular formula C9H8FN5O B1517365 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105195-29-6

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1517365
CAS No.: 1105195-29-6
M. Wt: 221.19 g/mol
InChI Key: WFLACHNVWAXVES-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C9H8FN5O and a molecular weight of 221.19 g/mol . This high-value scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for infectious diseases and oncology research. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a highly novel structure with little precedent, making it a priority for hit-to-lead optimization programs . Research has identified this chemotype as a promising hit series with demonstrated activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease, a leading cause of cardiac-related deaths in endemic regions . Compounds in this series exhibit desirable properties for progression, including submicromolar potency, high ligand efficiency, and excellent cell selectivity, providing a valuable starting point for developing new anti-parasitic agents . Beyond infectious disease, the 1,2,3-triazole-4-carboxamide motif shows broad potential in other therapeutic areas. Structural optimization of this core has yielded potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Inhibiting PXR is a promising strategy for preventing adverse drug-drug interactions and improving therapeutic efficacy. Furthermore, this motif is widely explored in anticancer and antimicrobial research, with libraries of 1H-1,2,3-triazole-4-carboxamides being screened for these activities . The scaffold's rigidity, hydrogen-bonding capacity, and stability under in vivo conditions contribute to its high research value . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-1-(3-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-5-2-1-3-6(4-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLACHNVWAXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can modulate cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions. Additionally, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can have sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide vary with different dosages. At lower doses, this compound has been observed to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. Additionally, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can affect metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

The transport and distribution of 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Additionally, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be found in the cytoplasm, where it affects kinase activity and other cellular processes .

Biological Activity

5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C10H9FN4O2
  • Molecular Weight : 236.206 g/mol
  • CAS Number : 899973-13-8

Biological Activity

The biological activity of 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been linked to its ability to interact with various biological targets, primarily in cancer therapy.

Anticancer Activity

Research has demonstrated that compounds containing the triazole scaffold exhibit potent anticancer activities. The compound under discussion has shown promising results in various studies:

  • In Vitro Studies :
    • The compound was evaluated against multiple cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma). It exhibited significant antiproliferative effects with IC50 values indicating high potency compared to established chemotherapeutics like Sorafenib .
  • Mechanism of Action :
    • The triazole moiety enhances binding interactions with target proteins through hydrogen bonding and π-stacking interactions. This structural feature is crucial for its efficacy against cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the core structure have been explored to optimize potency and selectivity. For instance, the introduction of different substituents on the triazole ring has been shown to affect biological activity significantly. Compounds with specific amino group configurations maintained higher activity levels .

Case Studies

Several studies highlight the compound's potential:

  • Chagas Disease Research : A study focusing on the treatment of Chagas disease identified 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide as a lead compound due to its submicromolar activity against Trypanosoma cruzi, demonstrating its utility beyond oncology .
  • NF-kB Inhibition : Another investigation reported that derivatives of triazole compounds effectively inhibited the NF-kB pathway in cancer cells, suggesting a broader mechanism of action that includes modulation of inflammatory pathways .

Data Table: Biological Activity Summary

StudyCell LineIC50 Value (µM)Mechanism
Study 1MDA-MB-2317.2Antiproliferative
Study 2HepG29.98Antiproliferative
Study 3Trypanosoma cruzipEC50 > 6Antiparasitic
Study 4NF-kB PathwayEC50 = 400 nMInhibition

Scientific Research Applications

The compound exhibits diverse biological activities, primarily attributed to its triazole scaffold. Below are key areas of application:

Anticancer Activity

Research indicates that 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Inhibition of Kinases : The compound inhibits specific kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.
  • Gene Expression Modulation : It alters the expression of genes associated with cell cycle regulation and apoptosis, leading to reduced tumor growth.

Case Studies in Cancer Research

StudyCell LineIC50 Value (µM)Mechanism
Study 1MDA-MB-231 (breast cancer)7.2Antiproliferative
Study 2HepG2 (liver cancer)9.98Antiproliferative

Antiparasitic Activity

The compound has shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported submicromolar activity against this parasite, highlighting its potential as a lead compound for antiparasitic drug development.

NF-kB Pathway Inhibition

Research indicates that derivatives of this compound effectively inhibit the NF-kB pathway in cancer cells. This suggests a broader mechanism of action that includes modulation of inflammatory responses, which can be beneficial in treating inflammatory diseases and cancers.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage:

  • Lower Doses : Therapeutic effects such as reduced tumor growth.
  • Higher Doses : Potential toxic effects including hepatotoxicity and nephrotoxicity.

This dosage-dependent response underscores the importance of optimizing dosages for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological/pharmacological properties:

Compound Name Substituent(s) Key Biological Activity IC50/Potency Reference(s)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) Carbamoylmethyl at N1 Inhibition of LexA cleavage (SOS response), low cytotoxicity, β-turn mimetic IC50 = 32 µM
5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorobenzyl at N1, 3-methylphenyl at carboxamide Undisclosed (structural analog with enhanced lipophilicity) N/A
5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl at N1 Undisclosed (potential halogen-dependent target engagement) N/A
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole core, 4-fluorophenyl at N1 Structural isomer with altered ring system; activity against cancer-related targets N/A
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole core, 3-fluorophenyl at C5 Synthesized via thiocarbohydrazide fusion; no direct biological data N/A

Key Comparative Insights

  • Substituent Effects: The carbamoylmethyl substituent in Lead 1 enhances conformational rigidity, enabling β-turn mimicry critical for LexA inhibition . In contrast, the 3-fluorophenyl group in the target compound may introduce steric and electronic effects that alter binding specificity or solubility .
  • Core Heterocycle Differences :

    • Replacement of the 1,2,3-triazole core with a 1,2,4-triazole (e.g., ) or pyrazole (e.g., ) disrupts the β-turn mimetic geometry, reducing efficacy in SOS response inhibition .

Mechanistic and Target-Specific Comparisons

  • SOS Response Inhibition :

    • Lead 1 and its analogs inhibit LexA cleavage via β-turn mimicry, with IC50 values correlating with conformational stability . The 3-fluorophenyl derivative’s activity remains uncharacterized but is hypothesized to depend on fluorine’s electronegativity and steric profile.
    • Substitutions like N-methylation of amide bonds in analogs disrupt β-turn dynamics, reducing potency and validating the scaffold’s dependence on conformational fidelity .
  • Cytotoxicity Profile: Lead 1 demonstrates low cytotoxicity, a trait attributed to its targeted mechanism (non-PAINS inhibitor) . Structural analogs with bulkier substituents (e.g., benzyl groups) may exhibit higher cytotoxicity due to nonspecific interactions .

Preparation Methods

Cyclization via α-Cyanoacetamide and Azide Intermediates

One prototypical approach to synthesize 5-amino-1,2,3-triazole-4-carboxamides involves the cyclization of α-cyanoacetamide derivatives with azides generated in situ. This method was demonstrated in a study optimizing 5-amino-1,2,3-triazole-4-carboxamide analogs, where the cyclization reaction was performed under microwave heating to improve yield and reaction time.

Key steps:

  • Dissolution of α-cyanoacetamide derivative in ethanol.
  • Addition of sodium hydroxide as a base.
  • Heating the mixture to 80 °C under microwave irradiation for 1 hour.
  • Workup involving acid-base extraction and purification by trituration.

This method yielded the target triazole carboxamide in moderate yields (~56%) as a white powder after filtration and drying. The use of microwave irradiation notably enhanced reaction efficiency compared to conventional heating.

Lewis Acid-Catalyzed Direct Amidation of Esters with Amines

Another method involves the direct amidation of esters with amines catalyzed by Lewis acids to form the carboxamide moiety on the triazole ring. This approach allows the preparation of substituted 5-amino-1,2,3-triazole-4-carboxamide derivatives with improved aqueous solubility and potency.

Procedure highlights:

  • Reaction of ester precursor with the desired amine in the presence of a Lewis acid catalyst.
  • Stirring at room temperature or mild heating to promote amidation.
  • Isolation of the product by precipitation and filtration.
  • Conversion to hydrochloride salt to enhance stability and purity.

This method has been optimized to provide good yields (up to 77%) of the target 5-amino-1,2,3-triazole-4-carboxamide derivatives with high purity, confirmed by NMR and HRMS analysis.

Microwave-Assisted Synthesis from N-Guanidinosuccinimide and Amines

Although this method is reported for 1,2,4-triazole derivatives, it provides valuable insight into efficient microwave-assisted triazole synthesis, which could be adapted for 1,2,3-triazole systems.

Method summary:

  • Preparation of N-guanidinosuccinimide intermediate.
  • Reaction with various amines under microwave irradiation at 170 °C for 20–30 minutes.
  • Use of acetonitrile as solvent was found optimal.
  • Yields ranged from moderate to high (up to 79%) depending on the amine nucleophilicity.
  • Scale-up to 10 mmol scale was successful without loss of yield.

This microwave-assisted method offers rapid synthesis and high purity products, with reaction conditions tunable based on amine type.

Alternative Pathway via N-Arylsuccinimides and Aminoguanidine Hydrochloride

For aromatic amines with lower nucleophilicity, a two-step microwave-assisted synthesis was developed:

  • Step 1: Preparation of N-arylsuccinimide.
  • Step 2: Reaction with aminoguanidine hydrochloride under microwave irradiation, followed by base treatment to induce ring closure.

Optimization studies showed that using ethanol as solvent and potassium hydroxide in ethanol as base at elevated temperatures (170–180 °C) provided the best yields (~58%) for aromatic amine derivatives.

This pathway overcomes limitations of the direct reaction method with less nucleophilic amines and allows the synthesis of a broader range of substituted triazole carboxamides.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Cyclization of α-cyanoacetamide with azide (microwave-assisted) α-Cyanoacetamide, sodium hydroxide, ethanol 80 °C, 1 h, microwave ~56% Rapid, straightforward Moderate yield, requires azide generation
Lewis acid-catalyzed amidation of esters Ester precursor, amine, Lewis acid Room temp to mild heating Up to 77% High purity, good yields Requires Lewis acid catalyst
Microwave-assisted from N-guanidinosuccinimide and amines N-Guanidinosuccinimide, amines, acetonitrile 170 °C, 20–30 min, microwave 65–79% Fast, scalable Less effective for aromatic amines
Two-step via N-arylsuccinimides and aminoguanidine N-Arylsuccinimide, aminoguanidine hydrochloride, base 170–180 °C, microwave, ethanol solvent ~58% Effective for aromatic amines Multi-step, moderate yield

Detailed Research Findings

  • Microwave irradiation significantly improves reaction rates and yields in triazole synthesis compared to conventional heating.
  • Solvent choice critically impacts yield; acetonitrile and ethanol are preferred solvents depending on the method.
  • Base type and concentration influence ring closure efficiency and product purity.
  • Aromatic amines require alternative synthetic routes due to their lower nucleophilicity.
  • Purification typically involves acid-base extraction, precipitation, and filtration, yielding high-purity crystalline products.
  • Characterization by NMR and HRMS confirms the structural integrity and purity of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of fluorinated aniline derivatives with appropriate isocyanides, followed by azide coupling reactions. Key steps include:

  • Step 1 : Condensation of 3-fluoroaniline with methyl isocyanide to form a carboximidoyl chloride intermediate.
  • Step 2 : Reaction with sodium azide under controlled temperature (0–5°C) to form the triazole ring .
  • Optimization : Yields improve with anhydrous solvents (e.g., DMF), inert atmospheres (N₂), and stoichiometric control of azide reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic fluorophenyl and triazole moieties. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS for assays.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) at the carboxamide position without disrupting biological activity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability in in vitro models .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazole carbons at δ 145–155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₈F N₅O: theoretical 257.07 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns (retention time: 8.2 min under 60% acetonitrile/water) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties and target binding?

  • Methodological Answer : The fluorine atom’s electronegativity enhances electron-withdrawing effects, stabilizing the triazole ring and modulating π-π interactions with aromatic residues in enzyme active sites (e.g., COX-2). Computational studies (DFT calculations) reveal:

  • Electrostatic Potential Maps : Fluorine increases positive charge density on the triazole ring, enhancing hydrogen bonding with catalytic residues like Arg120 .
  • SAR Comparison : Para-fluorine analogs show reduced potency (IC₅₀ = 12 µM vs. 3-fluorophenyl IC₅₀ = 5 µM), highlighting positional effects on enzyme inhibition .

Q. What experimental design strategies are recommended for resolving contradictory data in enzyme inhibition assays?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) may arise from assay conditions. Mitigation strategies include:

  • Control Standardization : Use commercial COX-2 (human recombinant) and fixed substrate concentrations (e.g., 10 µM arachidonic acid).
  • Statistical Design : Apply factorial DoE (Design of Experiments) to test variables (pH, temperature, inhibitor concentration) and identify confounding factors .
  • Orthogonal Assays : Validate results with fluorescence polarization or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can crystallographic data inform the rational design of derivatives with improved potency?

  • Methodological Answer : X-ray crystallography of the compound bound to COX-2 (PDB: 6COX) reveals:

  • Key Interactions : Hydrogen bonds between the carboxamide group and Ser530, and hydrophobic packing with Val349 .
  • Derivative Design : Introduce bulkier substituents (e.g., trifluoromethyl) at position 5 of the triazole to enhance van der Waals contacts with Leu531 .
  • Table 1 : Structural insights from crystallography:
Interaction SiteResidueBond TypeDistance (Å)
Triazole N2Arg120H-bond2.8
Carboxamide OSer530H-bond3.1
FluorophenylVal349Hydrophobic4.2

Q. What computational tools are effective for predicting off-target effects or toxicity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against kinase or cytochrome P450 families to assess selectivity .
  • ADMET Prediction : SwissADME or ProTox-II models evaluate permeability (LogP < 3), hepatotoxicity (probabilistic score < 0.6), and Ames mutagenicity .
  • Case Study : Simulations predict CYP3A4 inhibition (Ki = 8 µM), prompting in vitro validation using liver microsomes .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported IC₅₀ values across cell-based vs. enzyme-based assays?

  • Methodological Answer : Differences arise from assay complexity (e.g., cell permeability, metabolic stability). Resolution steps:

  • Normalization : Express activity relative to a common control (e.g., celecoxib for COX-2).
  • Mechanistic Studies : Use siRNA knockdowns to confirm target specificity in cellular models .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to estimate consensus IC₅₀ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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